molecular formula C10H14O2 B3053313 3-methylene-1-oxaspiro[4.5]decan-2-one CAS No. 52978-85-5

3-methylene-1-oxaspiro[4.5]decan-2-one

Cat. No.: B3053313
CAS No.: 52978-85-5
M. Wt: 166.22 g/mol
InChI Key: IIBYNQIZDCDJIS-UHFFFAOYSA-N
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Description

3-Methylene-1-oxaspiro[4.5]decan-2-one is an organic compound with the molecular formula C10H14O2. It is a spirocyclic compound, meaning it contains a spiro-connected ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylene-1-oxaspiro[4.5]decan-2-one typically involves the reaction of cyclohexanone with formaldehyde in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate spirocyclic alcohol, which is then oxidized to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for 3-methylene-1-oxaspiro[4This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methylene-1-oxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methylene-1-oxaspiro[4.5]decan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylene-1-oxaspiro[4.5]decan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming new ring systems and complex molecules. The specific pathways and molecular targets depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Similar spirocyclic structure but with nitrogen atoms in the ring.

    3-Methylene-1-oxaspiro[4.5]decan-2-one hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its spirocyclic structure and the presence of a methylene group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-methylidene-1-oxaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-7-10(12-9(8)11)5-3-2-4-6-10/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBYNQIZDCDJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2(CCCCC2)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342208
Record name 1-Oxaspiro[4.5]decan-2-one, 3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52978-85-5
Record name 1-Oxaspiro[4.5]decan-2-one, 3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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